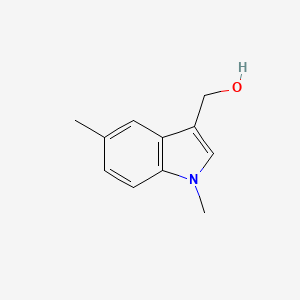

(1,5-Dimethyl-1H-indol-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(1,5-dimethylindol-3-yl)methanol |

InChI |

InChI=1S/C11H13NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-6,13H,7H2,1-2H3 |

InChI Key |

OSTRPIFSBUNCAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2CO)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 1,5 Dimethyl 1h Indol 3 Yl Methanol

Transformations of the Methanol (B129727) Functionality

The hydroxymethyl group attached to the C3 position of the indole (B1671886) core is a primary site for chemical modification. This functionality can undergo oxidation, nucleophilic substitution, and derivatization to form esters and ethers, providing pathways to a variety of functionalized indole structures.

Oxidation Reactions to Corresponding Carbaldehydes and Carboxylic Acids

The primary alcohol of (1,5-Dimethyl-1H-indol-3-yl)methanol can be oxidized to yield either the corresponding aldehyde, 1,5-dimethyl-1H-indole-3-carbaldehyde, or the carboxylic acid, 1,5-dimethyl-1H-indole-3-carboxylic acid. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions employed.

Mild oxidizing agents are typically used to achieve the selective conversion to the aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. Conversely, stronger oxidizing agents are required to convert the alcohol directly to the carboxylic acid.

| Transformation | Product | Typical Reagents |

| Oxidation of Alcohol | 1,5-Dimethyl-1H-indole-3-carbaldehyde | Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC) |

| Oxidation of Alcohol | 1,5-Dimethyl-1H-indole-3-carboxylic acid | Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) |

Nucleophilic Substitution Reactions at the Benzylic Position

The C3-hydroxymethyl group is situated at a benzylic-like position, which, under acidic conditions, can be protonated to form a good leaving group (water). The departure of water generates a highly stabilized carbocation intermediate, known as an indolyl-3-methyl cation. This cation is resonance-stabilized by the electron-rich indole ring.

This highly reactive electrophile is susceptible to attack by a wide range of nucleophiles. However, its high reactivity also makes it prone to rapid, undesired side reactions, such as dimerization or oligomerization. Consequently, controlling the generation and subsequent reaction of this intermediate is critical. Modern techniques, such as microflow chemistry, have been shown to be effective in managing these unstable electrophiles by enabling rapid in-situ generation and immediate reaction with a nucleophile, thereby minimizing side products.

A variety of nucleophiles can be employed in these substitution reactions, leading to the formation of diverse C-C, C-N, C-S, and C-O bonds at the C3-methyl position.

| Nucleophile Type | Example Nucleophile | Product Type |

| Carbon | Cyanides, Enolates, Organometallics | 3-(Alkyl/Aryl-methyl)indoles |

| Nitrogen | Amines, Anilines, Azides, Indoles | 3-(Aminomethyl)indoles |

| Sulfur | Thiols, Thiophenols | 3-(Thioether)indoles |

| Oxygen | Alcohols, Phenols | 3-(Alkoxymethyl)indoles |

Esterification and Etherification Protocols

Standard synthetic protocols can be applied to convert the primary alcohol of this compound into corresponding esters and ethers.

Esterification: This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction. Alternatively, direct condensation with a carboxylic acid can be promoted by a catalyst like dicyclohexylcarbodiimide (B1669883) (DCC).

Etherification: The synthesis of ethers can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether.

| Reaction | Reagents | Product |

| Esterification | Acyl Chloride (R-COCl) / Pyridine | (1,5-Dimethyl-1H-indol-3-yl)methyl ester |

| Etherification | Sodium Hydride (NaH), then Alkyl Halide (R-X) | 3-(Alkoxymethyl)-1,5-dimethyl-1H-indole |

Functionalization of the Indole Core via this compound as a Precursor

Beyond transformations of the methanol group itself, this compound can serve as an electrophilic precursor for the alkylation of other nucleophilic species, including other indole molecules.

Friedel-Crafts Type Alkylation Reactions of Indoles with Indole-3-carbinols

Indole-3-carbinols, such as this compound, can function as electrophiles in Friedel-Crafts-type alkylation reactions. In the presence of a Brønsted or Lewis acid catalyst, the hydroxyl group is eliminated to form the stabilized indolyl-3-methyl cation. This electrophile can then be attacked by a nucleophilic aromatic or heteroaromatic compound.

A common application of this reactivity is the reaction with another molecule of an indole. When this compound is reacted with a different indole molecule under acidic conditions, it leads to the formation of unsymmetrical diindolylmethanes (DIMs). If it reacts with another molecule of itself, a symmetrical DIM is formed. The reaction's efficiency can be influenced by the choice of catalyst and solvent.

| Condition | Observation | Reference |

| Catalyst | Lewis acids (e.g., Sc(OTf)₃, InCl₃) or Brønsted acids (e.g., H₂SO₄) promote the reaction. | |

| Solvent | Polar solvents can facilitate the formation of the cationic intermediate. | |

| Reactant | Electron-rich indoles are effective nucleophiles in this reaction. |

Indole Alkylation Studies and Positional Reactivity

The indole ring is inherently nucleophilic, and this character is further enhanced in this compound by the presence of two electron-donating methyl groups. The N-methyl group and the C5-methyl group both increase the electron density of the indole core, making it more reactive towards electrophiles.

In electrophilic substitution reactions, the position of attack on the indole ring is directed by the existing substituents. For a 1,5-disubstituted indole, the primary sites of electrophilic attack are generally C2, C4, and C6. The C3 position is already substituted. The N-methyl group tends to direct electrophiles to the C2 position, while the C5-methyl group activates the C4 and C6 positions. The precise outcome often depends on the nature of the electrophile and the reaction conditions. Studies on the alkylation of N-methyl skatole (1,3-dimethylindole) have shown that C2 alkylation can be achieved. This suggests that even with the C3 position occupied, the C2 position remains a viable site for functionalization, particularly when the N1 position is alkylated.

| Position | Influence of Substituents | Reactivity |

| C2 | Activated by the N-methyl group. | A potential site for electrophilic attack. |

| C4 | Activated by the C5-methyl group through hyperconjugation. | A potential site for electrophilic attack. |

| C6 | Activated by the C5-methyl group. | A potential site for electrophilic attack. |

| C7 | Sterically hindered by the N1-substituent and peri-interactions. | Less favored for electrophilic attack. |

Formation of Diindolylmethanes and Other Multi-Indole Structures

This compound serves as a precursor for the generation of diindolylmethanes (DIMs), which are compounds characterized by two indole moieties linked by a methylene (B1212753) bridge. The formation of these structures typically proceeds through an acid-catalyzed reaction. In the presence of an acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). The subsequent loss of water generates a stabilized carbocation, specifically an electrophilic indoleninium species. This intermediate is highly reactive towards nucleophilic attack.

Another indole nucleus, acting as the nucleophile, can then attack this electrophilic center, usually at the C3 position, to form the diindolylmethane structure. The reaction of indol-3-ylmethanols with other indoles is a recognized strategy for creating both symmetrical and unsymmetrical DIMs. nih.gov For instance, various Lewis or protic acids can be employed to catalyze this condensation reaction. researchgate.net

While direct reactions with this compound are plausible, the reactivity can be enhanced by converting the methanol to a more potent electrophile, such as a halide. This approach is often favored to overcome the relatively poor leaving group nature of the hydroxyl group and to avoid harsh acidic conditions that might lead to side reactions. The in-situ generation of such highly reactive (1H-indol-3-yl)methyl electrophiles from the corresponding methanol can be challenging due to their propensity for self-dimerization or oligomerization. nih.gov Modern synthetic techniques, such as microflow chemistry, have been developed to manage these highly reactive intermediates, allowing for their rapid generation and subsequent reaction with nucleophiles under controlled conditions. nih.gov

Table 1: General Conditions for Diindolylmethane (DIM) Synthesis from Indole-3-methanols

| Catalyst Type | Common Examples | Solvent | Temperature | General Observations |

| Protic Acids | Formic Acid, Acetic Acid, Trifluoroacetic Acid | Water, Acetonitrile (B52724), Dichloromethane | Room Temperature to Reflux | Effective for many substrates, but can lead to side products. |

| Lewis Acids | Iodine (I2), Tin(IV) Chloride (SnCl4), Iron(III) Chloride (FeCl3) | Dichloromethane, Acetonitrile | Room Temperature to Reflux | Iodine has emerged as a mild and efficient catalyst for this transformation. nih.gov |

Synthesis of Complex Heterocyclic Systems Incorporating the Dimethylindole Scaffold

The this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic systems, often with potential applications in medicinal chemistry. The derivatization of the hydroxyl group is a key step in incorporating this scaffold into larger molecular frameworks. A common strategy involves the conversion of the methanol to a halide, such as (1,5-Dimethyl-1H-indol-3-yl)methyl bromide, to create a more reactive electrophile for subsequent nucleophilic substitution reactions.

A notable example is the synthesis of a series of N-((1,5-Dimethyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. rsc.org In this multi-step synthesis, this compound is first converted to the corresponding bromide. This intermediate then undergoes a nucleophilic substitution reaction with a substituted aniline (B41778) to form a secondary amine. The final step involves the acylation of this amine with a substituted acetyl chloride to yield the target acetamide (B32628) derivatives. These complex structures combine the dimethylindole scaffold with other pharmacologically relevant moieties. rsc.org

The general synthetic pathway can be summarized as follows:

Activation of the Hydroxyl Group: Conversion of this compound to a more reactive species, such as (1,5-Dimethyl-1H-indol-3-yl)methyl bromide.

Nucleophilic Substitution: Reaction of the activated intermediate with a suitable nucleophile, for example, a primary or secondary amine, to form a new carbon-nitrogen bond.

Further Functionalization: Additional synthetic transformations, such as acylation, to build the final complex heterocyclic system.

Table 2: Example of a Complex Heterocyclic System Derived from this compound

| Starting Material | Key Intermediate | Final Product Class | Synthetic Steps |

| This compound | (1,5-Dimethyl-1H-indol-3-yl)methyl bromide | N-((1,5-Dimethyl-1H-indol-3-yl)methyl)-N-(aryl)acetamides | 1. Bromination of the alcohol. 2. Nucleophilic substitution with an aniline. 3. Acylation of the resulting secondary amine. |

This strategy highlights the versatility of this compound as a foundational element for constructing a diverse range of complex heterocyclic molecules.

Structure Activity Relationship Sar Investigations of Indole Based Methanol Derivatives

Methodologies for Investigating Structural Modifications and Their Influence on Molecular Recognition

The exploration of how structural changes affect a molecule's ability to recognize and interact with biological targets is a cornerstone of medicinal chemistry. For indole-based compounds, these investigations typically involve systematic modifications of the core structure and its substituents.

Systematic Variation of Substituents on the Indole (B1671886) Ring System

The indole scaffold presents multiple positions (N1, C2, C4, C5, C6, C7) where substituents can be introduced to modulate activity. nih.gov SAR studies often involve synthesizing a library of analogues where different chemical groups are placed at these positions to probe their effect on factors like binding affinity, selectivity, and metabolic stability. acs.org For instance, research on indole derivatives as potential HIV-1 fusion inhibitors involved creating compounds with varied substituents on the indole rings to define the role of shape and surface area in their biological activity. acs.orgnih.gov

Common modifications include:

Halogenation: Introducing atoms like fluorine, chlorine, or bromine can alter electronic properties and lipophilicity.

Alkylation/Alkoxylation: Adding alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups can impact steric interactions and solubility. nih.gov

Introduction of Polar Groups: Adding groups like hydroxyl (-OH) or amino (-NH2) can introduce new hydrogen bonding capabilities.

Researchers often find that even subtle changes, such as moving a substituent to an adjacent position on the ring, can lead to significant differences in biological effect, underscoring the importance of precise structural control. nih.gov

Exploration of the Methanol (B129727) Group's Role in Mediating Molecular Interactions

The methanol group (-CH2OH) at the C3 position is a critical functional group. Its primary role in molecular recognition is as a hydrogen bond donor (from the -OH group) and acceptor (at the oxygen atom). This allows the molecule to form specific, directional interactions with amino acid residues in protein binding pockets, such as enzymes or receptors. nih.gov

In studies of related compounds like indole-3-carbinol, the hydroxyl group is fundamental to its biological profile. nih.gov Molecular docking simulations of various indole derivatives often highlight the importance of hydrogen bonds formed by such polar moieties in anchoring the molecule to its target. nih.govnih.gov The flexibility of the C3-CH2OH bond also allows the hydroxyl group to orient itself optimally to form these crucial connections.

Influence of N1 and C5 Methylation on Compound Properties and Interactions

The specific structure of (1,5-Dimethyl-1H-indol-3-yl)methanol features two methyl groups, one at the N1 position and one at the C5 position. Each of these modifications has predictable effects based on general principles of indole chemistry.

N1-Methylation: The hydrogen atom on the indole nitrogen (N-H) is a hydrogen bond donor. Replacing it with a methyl group (N-CH3) removes this capability. This can be a critical change, as the N-H group is often involved in key binding interactions. nih.gov Furthermore, N-methylation increases the molecule's lipophilicity (fat solubility), which can affect its absorption, distribution, and metabolism. In some contexts, this modification can also protect the indole from certain metabolic pathways, potentially increasing its stability.

C5-Methylation: Substitution at the C5 position on the benzene (B151609) portion of the indole ring primarily influences steric and electronic properties. A methyl group at C5 adds bulk, which might enhance binding by filling a hydrophobic pocket in a receptor or, conversely, hinder binding through a steric clash. Electronically, the methyl group is weakly electron-donating, which can subtly alter the reactivity of the indole ring system. Studies on C5-substituted indoles have shown that this position is a key site for modification to tune biological activity. nih.govresearchgate.net For example, moving a substituent from C5 to another position can dramatically reduce activity, indicating a specific and necessary interaction at that site. nih.gov

| Modification | Effect on Hydrogen Bonding | Effect on Lipophilicity | Potential Impact on Biological Interaction |

|---|---|---|---|

| N1-Methylation | Removes N-H hydrogen bond donor site | Increases | Alters binding mode; may increase metabolic stability |

| C5-Methylation | No direct effect | Increases | Fills hydrophobic pockets; potential for steric influence |

Comparative SAR Analysis with Other Indole Scaffold Derivatives

To fully understand the SAR of this compound, it is essential to compare it with related indole structures. This includes isomers and compounds with different side chains at the C3 position.

Effect of Indole Positional Isomerism on Structure-Interaction Profiles

The position of the methanol side chain on the indole ring is a critical determinant of its properties. This compound is a C3-substituted indole, which is the most common and generally most reactive position. nih.gov

C3 vs. C2 Substitution: The C2 position is another common site for substitution. Moving the side chain from C3 to C2 would create a fundamentally different molecule with a distinct electronic distribution and shape. In many biological systems, this change leads to a significant loss or complete alteration of activity, as the precise geometry required for target binding is lost. mdpi.com

Benzene Ring Substitution (C4, C5, C6, C7): If the methanol group were attached to the benzene part of the indole, its chemical character would be more akin to a substituted benzyl (B1604629) alcohol. The stability and aromatic character of indole isomers vary significantly with the position of the nitrogen atom and fused rings, which in turn affects their interaction profiles. researchgate.net For instance, SAR studies on bis-indole compounds found that changing the linkage from a 6-6' connection to a 5-5' or 5-6' connection significantly reduced biological activity, demonstrating a strict positional requirement. nih.gov

| Compound Series | Linkage Position | Relative Binding Affinity | Reference |

|---|---|---|---|

| Bis-indole Inhibitors | 6-6' | High | nih.gov |

| Bis-indole Inhibitors | 5-6' | Low | nih.gov |

| Bis-indole Inhibitors | 6-5' | Low | nih.gov |

| Bis-indole Inhibitors | 5-5' | Low | nih.gov |

Impact of Different Side Chain Modifications Linked to the Indole C3 Position

The C3-methanol group is just one of many possible side chains. Modifying this group is a common strategy in drug discovery to optimize a compound's properties. acs.orgmdpi.com

Chain Extension: Extending the side chain from methanol (-CH2OH) to ethanol (B145695) (-CH2CH2OH, e.g., Tryptophol) or longer variants can alter the distance and flexibility of the terminal hydroxyl group, potentially allowing it to reach different regions of a binding pocket. nih.gov

Oxidation State: The oxidation state of the C3-substituent is critical. For example, indole-3-carbaldehyde (with a -CHO group) and indole-3-carboxylic acid (with a -COOH group) have very different electronic and hydrogen-bonding properties compared to the alcohol. The carboxamide group (-CONH2), for instance, introduces both hydrogen bond donor and acceptor sites and is known to form strong interactions with enzymes. nih.gov

Replacement with Other Functional Groups: Replacing the methanol group entirely with other functionalities, such as an N-acyl group, a thiazolyl group, or a larger heterocyclic system, is a key strategy for developing new bioactive agents. researchgate.net These changes dramatically alter the compound's size, polarity, and interaction potential, leading to entirely new SAR profiles. nih.govresearchgate.net

This comparative analysis demonstrates that while the indole scaffold is a privileged structure in medicinal chemistry, the specific substitution pattern at the N1, C3, and C5 positions, combined with the nature of the C3 side chain, dictates its ultimate biological and chemical identity.

Computational and Theoretical Studies of 1,5 Dimethyl 1h Indol 3 Yl Methanol and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed in the study of indole (B1671886) derivatives to predict their properties and reactivity. jocpr.comnih.gov

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For indole derivatives, methods like B3LYP with basis sets such as 6-311+G** are utilized to calculate the optimized geometry. jocpr.com The analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

The indole nucleus, being electron-rich, displays a wide range of reactivity. chim.it Substituents on the indole ring can significantly influence this reactivity. For instance, electron-donating groups and electron-accepting groups have opposing effects when they interact with the indole ring. researchgate.net In the case of (1,5-Dimethyl-1H-indol-3-yl)methanol, the methyl groups at the 1 and 5 positions and the methanol (B129727) group at the 3 position will modulate the electronic properties of the indole core. The methanol group, for example, has a tetrahedral geometry around its carbon atom with a bond angle of approximately 109.5 degrees. youtube.com

Detailed structural parameters for this compound would be determined through specific DFT calculations, but representative data for related indole structures are presented below.

Table 1: Representative Calculated Bond Lengths and Angles for an Indole Derivative

| Parameter | Value |

|---|---|

| C2-C3 Bond Length | 1.38 Å |

| N1-C2 Bond Length | 1.37 Å |

| C8-N1 Bond Length | 1.40 Å |

| C2-N1-C8 Angle | 108.5° |

| C2-C3-C9 Angle | 107.2° |

Note: These are example values for a generic indole structure and would vary for this compound.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netwuxiapptec.com

For indole derivatives, the HOMO is typically distributed over the indole ring, indicating that this is the primary site for electrophilic attack. wuxiapptec.com The nature and position of substituents can alter the HOMO and LUMO energy levels. For example, a bathochromic (red) shift in the HOMO-LUMO gap is observed when moving from indole to melatonin, indicating increased reactivity. chemrxiv.org The reactivity of different substituted indoles can be compared based on their HOMO-LUMO energy gaps. researchgate.netresearchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for Indole Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indole | -5.50 | 0.50 | 6.00 |

| Tryptophan | -5.45 | 0.40 | 5.85 |

| Serotonin | -5.30 | 0.35 | 5.65 |

| Melatonin | -5.25 | 0.30 | 5.55 |

Data derived from computational studies on indole derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. arxiv.org The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In indole derivatives, the region around the nitrogen atom of the indole ring typically shows a negative electrostatic potential, making it a likely site for electrophilic interaction. arxiv.orgnih.gov The oxygen atom of the methanol group in this compound would also be a region of negative potential. Conversely, the hydrogen atoms of the indole NH group (if unsubstituted) and the hydroxyl group would exhibit positive potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of electron delocalization, hyperconjugation, and intermolecular interactions within a molecule. researchgate.netnih.gov It examines the interactions between filled and vacant orbitals, quantifying their stabilization energies.

In indole derivatives, NBO analysis can reveal the extent of π-electron delocalization across the fused ring system. researchgate.net It can also characterize intramolecular hydrogen bonds, such as those that might occur between the methanol group and other parts of the molecule or with solvent molecules. nih.gov The stabilization energy associated with these interactions provides insight into the molecule's conformational preferences and stability. For instance, NBO analysis has been used to study the N-H···O hydrogen bond, a dominant intermolecular interaction in the crystal packing of many indole derivatives. nih.gov

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. researchgate.netnih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, when scaled appropriately, can be matched with experimental IR spectra to assign specific vibrational modes to functional groups. For example, the characteristic N-H stretching frequency in indole derivatives can be accurately predicted. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This allows for the prediction of the maximum absorption wavelength (λmax) and can help understand the electronic nature of the observed transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com These calculated shifts can be correlated with experimental data to aid in the structural elucidation of complex molecules. mdpi.comnih.gov The accuracy of these predictions can be improved by considering solvent effects and vibrational corrections. mdpi.comnih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for an Indole Analogue

| Spectroscopic Technique | Calculated Value | Experimental Value |

|---|---|---|

| IR (N-H stretch) | 3450 cm⁻¹ | 3420 cm⁻¹ |

| UV-Vis (λmax) | 285 nm | 288 nm |

| ¹H NMR (indole N-H) | 8.1 ppm | 8.0 ppm |

Note: These are representative values and would be specific to the analogue studied.

Molecular Modeling and Simulation Approaches

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. youtube.comyoutube.com This approach allows for the investigation of processes such as conformational changes, molecular aggregation, and interactions with other molecules like solvents or biological macromolecules. nih.govnih.gov

For indole derivatives, MD simulations can provide insights into their aggregation behavior in solution, which is important in applications like dye-sensitized solar cells. nih.gov Simulations can also be used to study the interaction of indole compounds with biological targets, such as proteins or DNA, providing a dynamic picture of the binding process. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. youtube.com

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis is a critical step in understanding the behavior of a molecule, as its three-dimensional structure dictates its biological activity. For this compound and its analogues, this involves identifying the most stable conformations and the energy barriers between them. The interplay of various factors, including steric hindrance from the methyl groups and the rotational freedom of the methanol group, defines the molecule's preferred shapes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Development.physchemres.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective drugs.

For indole derivatives, QSAR studies have been successfully employed to identify key structural features that determine their therapeutic potential. semanticscholar.orgnih.govmdpi.comresearchgate.netnih.gov These studies often involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic properties, which are then used to build a predictive model. For example, a 2D-QSAR study on 3,5-disubstituted indole derivatives identified several descriptors that were highly correlated with their inhibitory activity against Pim1 kinase, a target in hematological cancers. The insights gained from such models can be invaluable for optimizing the structure of this compound to enhance its desired biological effects.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Various molecular descriptors are calculated for each compound.

Model Development: A mathematical model is built using statistical methods like multiple linear regression or partial least squares.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

Table 1: Key Molecular Descriptors in QSAR Studies of Indole Derivatives

| Descriptor Type | Description | Relevance to Biological Activity |

| Electronic | Describes the electronic properties of the molecule, such as charge distribution and dipole moment. | Influences electrostatic interactions with the target protein. |

| Steric | Relates to the size and shape of the molecule. | Determines the fit of the molecule into the binding site of the target. |

| Hydrophobic | Measures the lipophilicity of the molecule. | Affects the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target. |

| Topological | Describes the connectivity of atoms in the molecule. | Can be related to the overall shape and flexibility of the molecule. |

In Silico Studies of Molecular Interaction Mechanisms.nih.govmdpi.com

In silico studies of molecular interaction mechanisms provide a detailed picture of how a ligand, such as this compound, binds to its biological target at the atomic level. These methods are crucial for understanding the basis of molecular recognition and for designing new molecules with improved binding affinity and selectivity.

Molecular Docking Methodologies for Investigating Putative Binding Modes.nih.govmdpi.comacs.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. acs.orgnih.gov This method is widely used to screen virtual libraries of compounds and to propose binding modes for further experimental validation. nih.govnih.gov For this compound and its analogues, docking studies can identify potential binding sites on various target proteins and predict the key interactions that stabilize the ligand-receptor complex. nih.govnih.gov

The process of molecular docking typically involves:

Preparation of the Receptor and Ligand: The 3D structures of the receptor and ligand are prepared for the docking simulation.

Docking Simulation: The ligand is placed in the binding site of the receptor, and its conformational space is explored to find the most favorable binding poses.

Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity.

Studies on similar indole derivatives have successfully used molecular docking to elucidate their binding modes with various enzymes, such as Pim1 kinase and tubulin. nih.gov These studies have revealed the importance of hydrogen bonds, hydrophobic interactions, and pi-stacking interactions in the binding of these compounds. nih.govmdpi.com

Table 2: Representative Molecular Docking Studies of Indole Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Reference |

| Indole-pyrimidine hybrids | Tubulin | Hydrogen bonds, hydrophobic interactions | nih.gov |

| 3,5-disubstituted indoles | Pim1 kinase | Pi-Alkyl interactions | |

| Indole-based thiadiazoles | Acetylcholinesterase | Hydrogen bonds, pi-pi interactions, pi-sulfur interactions | mdpi.com |

Computational Assessment of Ligand-Receptor Interactions (General Principles and Hypotheses).nih.govmdpi.comacs.org

The computational assessment of ligand-receptor interactions goes beyond simple docking to provide a more detailed understanding of the forces that govern molecular recognition. This can involve a variety of techniques, including molecular dynamics (MD) simulations and free energy calculations.

MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding mode and the role of water molecules in the binding site. Free energy calculations, such as MM/PBSA and MM/GBSA, can provide a more accurate estimate of the binding affinity than the scoring functions used in docking.

For this compound, these advanced computational methods can be used to test hypotheses about its mechanism of action and to guide the design of new analogues with improved properties. For example, by understanding the key interactions that contribute to its binding affinity, it may be possible to design new compounds that are more potent or more selective for a particular target.

Advanced Analytical Characterization Methodologies for 1,5 Dimethyl 1h Indol 3 Yl Methanol Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the cornerstone for the molecular-level investigation of (1,5-Dimethyl-1H-indol-3-yl)methanol, offering a detailed view of its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals are based on well-established chemical shifts for indole (B1671886) derivatives. rsc.orgscielo.br The N-methyl group typically appears as a sharp singlet downfield, while the C5-methyl group also presents as a singlet in the aromatic region. The benzenoid protons on the indole ring (H-4, H-6, and H-7) exhibit characteristic splitting patterns (doublets and triplets) based on their coupling. mdpi.com A key singlet is observed for the proton at the C2 position, and another singlet corresponds to the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH). rsc.org The hydroxyl proton itself often appears as a broad, exchangeable singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The chemical shifts distinguish between sp²-hybridized carbons of the aromatic and pyrrole (B145914) rings and sp³-hybridized carbons of the methyl and methylene groups. rsc.orgscielo.br The carbons of the indole core resonate in the typical range of 100-140 ppm, while the N-methyl, C5-methyl, and the C3-methylene carbons appear at higher fields. mdpi.com

2D NMR Techniques: To confirm assignments made in 1D spectra, two-dimensional techniques are invaluable.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and confirming the placement of the methyl and methanol (B129727) substituents on the indole scaffold.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.75 (s, 3H) | ~33.0 |

| C2 | ~7.10 (s, 1H) | ~128.5 |

| C3 | - | ~112.0 |

| C3-CH₂OH | ~4.80 (s, 2H) | ~58.0 |

| C3-CH₂O-H | Variable (br s, 1H) | - |

| C3a | - | ~128.8 |

| C4 | ~7.50 (d, 1H) | ~121.5 |

| C5 | - | ~130.0 |

| C5-CH₃ | ~2.45 (s, 3H) | ~21.5 |

| C6 | ~7.05 (d, 1H) | ~124.0 |

| C7 | ~7.20 (s, 1H) | ~109.5 |

| C7a | - | ~135.5 |

| Note: Predicted values are based on data for analogous indole structures. rsc.orgmdpi.comillinois.eduwashington.edu Shifts are relative to TMS and can vary based on solvent and concentration. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display several characteristic absorption bands. scielo.brmdpi.com The most prominent would be a broad peak corresponding to the O-H stretching vibration of the alcohol group, typically found in the 3200-3600 cm⁻¹ region. Other key signals include C-H stretching from the aromatic and aliphatic (methyl/methylene) groups, and C=C stretching vibrations from the aromatic rings.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1620 | Medium-Strong |

| C-O Stretch (Primary Alcohol) | 1050 - 1085 | Strong |

| Note: Expected frequencies are based on typical values for substituted indole alcohols. scielo.br |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The indole ring system is an excellent chromophore. Indole and its derivatives typically exhibit two main absorption bands in the UV region, originating from π→π* transitions. The substitutions on the this compound molecule, particularly the alkyl groups, are expected to cause a slight bathochromic (red) shift of the absorption maxima compared to the parent indole molecule.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and confirming the elemental composition of this compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for generating the protonated molecular ion [M+H]⁺. For this compound (C₁₁H₁₃NO), the expected m/z would be approximately 176.1.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. mdpi.com The calculated exact mass for the [M+H]⁺ ion of C₁₁H₁₃NO is 176.1075, which can be experimentally verified to within a few parts per million. csircentral.net

Fragmentation Analysis: By increasing the energy in the mass spectrometer, the molecular ion can be induced to fragment. The resulting pattern is a fingerprint that helps confirm the structure. A primary fragmentation pathway for indole-3-yl-methanols involves the loss of the hydroxymethyl group (-CH₂OH) or a molecule of water (H₂O), leading to a highly stable, resonance-stabilized cation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Notes |

| [M+H]⁺ | C₁₁H₁₄NO⁺ | 176.1075 | Protonated molecular ion |

| [M-H₂O]⁺ | C₁₁H₁₂N⁺ | 158.0970 | Ion from loss of water |

| [M-CH₂OH]⁺ | C₁₀H₁₀N⁺ | 144.0813 | Ion from loss of methanol radical |

| Note: Fragmentation is predictive and based on common pathways for similar structures. mdpi.com |

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and indispensable tool used to monitor the progress of a chemical reaction. In the synthesis of this compound, which is typically prepared by the reduction of 1,5-dimethyl-1H-indole-3-carbaldehyde, TLC is used to track the consumption of the starting aldehyde and the formation of the product alcohol.

A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent system, commonly a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The components separate based on their polarity; less polar compounds travel further up the plate. The starting aldehyde is more polar than the precursor indole but generally less polar than the final alcohol product due to the alcohol's hydrogen-bonding capability. By comparing the spots of the reaction mixture over time to spots of the starting material, a chemist can determine when the reaction is complete. The purity of the final, isolated product can also be preliminarily assessed by TLC; a pure compound should ideally appear as a single spot.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Determination and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity and determining the concentration of this compound. These techniques separate components from a mixture based on their differential interactions with a stationary phase and a mobile phase. For indole derivatives, which possess chromophores, UV detection is commonly employed.

The primary application of HPLC/UPLC in this context is to separate the main compound from any impurities, which may include starting materials, by-products from the synthesis, or degradation products. By comparing the peak area of the analyte to that of a certified reference standard, a precise and accurate quantification can be achieved. UPLC, which uses smaller stationary phase particles (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. mdpi.com

Method development for a compound like this compound typically involves optimizing the stationary phase (e.g., C8 or C18), mobile phase composition (often a gradient of acetonitrile (B52724) and water), and detection wavelength. nih.govnih.gov For instance, a validated HPLC method for the related compound, indole-3-carbinol, utilizes a C18 column with a gradient elution of acetonitrile and water, with detection at 270-280 nm. nih.govsigmaaldrich.com Such methods provide the necessary sensitivity and selectivity for robust quality control. The retention time and peak purity are critical parameters assessed during the analysis.

Below is an example of typical HPLC conditions used for the analysis of related indole-3-methanol compounds, which would serve as a starting point for method development for this compound.

Table 1: Illustrative HPLC Parameters for Analysis of Indole-Methanol Derivatives

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 75x4.6mm, 3.5µm) | nih.govsigmaaldrich.com |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient Elution) | nih.gov |

| Flow Rate | 1.0 - 1.25 mL/min | nih.govnih.gov |

| Detection | UV at 270-280 nm | nih.govsigmaaldrich.com |

| Column Temp. | 50°C | nih.gov |

| Injection Vol. | 5 µL | nih.gov |

Solid-State Characterization

The physical properties of an active pharmaceutical ingredient are intrinsically linked to its solid-state structure. Characterization of the crystalline form is crucial as different polymorphs can exhibit different solubility, stability, and bioavailability.

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and stereochemistry.

For this compound, obtaining a crystal suitable for X-ray analysis would unequivocally confirm its molecular structure, resolving any ambiguity from other spectroscopic methods. The analysis yields precise atomic coordinates, which define the unit cell—the basic repeating unit of the crystal. This data is essential for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov While specific crystallographic data for this compound is not publicly available, analysis of related dimethyl indole derivatives demonstrates the type of information that can be obtained. nih.govnih.gov For example, the crystal structure of dimethyl 3,3′-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate) was solved in the monoclinic system. nih.gov

Table 2: Example Crystallographic Data for a Related Bis-Indole Derivative

| Parameter | Value (for Dimethyl 3,3′-[(phenyl)methylene]bis(1H-indole-2-carboxylate)) | Source |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.1378 | nih.gov |

| b (Å) | 17.0315 | nih.gov |

| c (Å) | 14.1565 | nih.gov |

| β (º) | 108.351 | nih.gov |

| Volume (ų) | 2317.9 | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a solid sample. Unlike single-crystal XRD, PXRD is performed on a bulk powder containing a multitude of tiny, randomly oriented crystallites. The resulting diffractogram is a unique fingerprint of the crystalline phase, plotting signal intensity against the diffraction angle (2θ). researchgate.net

PXRD is critical for identifying the specific crystalline form (polymorph) of this compound. Each polymorph will produce a distinct PXRD pattern due to differences in its crystal lattice. youtube.com The technique is highly sensitive to changes in the solid form and is widely used in pharmaceutical development to screen for polymorphism, monitor phase transformations during manufacturing and storage, and determine the degree of crystallinity in a sample. youtube.comresearchgate.net A sharp, well-defined pattern is indicative of a highly crystalline material, whereas a broad halo suggests an amorphous structure. researchgate.netresearchgate.net

Table 3: Information Derived from a Typical PXRD Analysis

| Data Point | Description |

|---|---|

| Peak Position (2θ) | Characteristic angles where constructive interference of X-rays occurs, determined by the crystal lattice planes (d-spacing). |

| Peak Intensity | The height of the diffraction peaks, which is related to the atomic arrangement within the crystal structure. |

| Peak Width | The breadth of the diffraction peaks, which can provide information on crystallite size and lattice strain. |

| Pattern Fingerprint | The unique combination of peak positions and relative intensities that identifies a specific crystalline phase or polymorph. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.